![molecular formula C₁₃H₁₆N₂O₂ B1141963 Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 152628-00-7](/img/structure/B1141963.png)

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Übersicht

Beschreibung

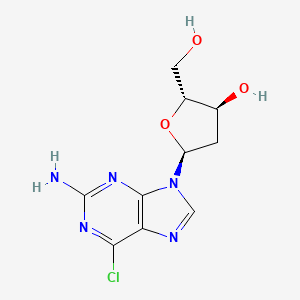

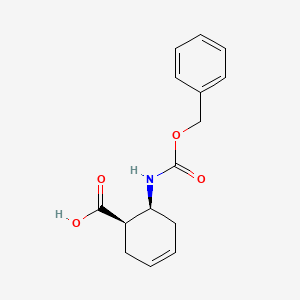

“Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is a chemical compound with the CAS Number: 152628-00-7 . It has a molecular weight of 232.28 . The IUPAC name for this compound is methyl 7-methyl-2-propyl-1H-benzimidazole-5-carboxylate .

Synthesis Analysis

The compound can be synthesized from 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazide by condensing with different aromatic aldehydes . It is also an intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C13H16N2O2/c1-4-5-11-14-10-7-9 (13 (16)17-3)6-8 (2)12 (10)15-11/h6-7H,4-5H2,1-3H3, (H,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” are not detailed in the search results, imidazole derivatives in general show a broad range of chemical and biological properties .Physical And Chemical Properties Analysis

“Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is a white or slightly yellow crystalline solid . It has a molecular formula of C13H17N3O2 and a molecular weight of 243.30 g/mol . The melting point ranges between 182-184°C .Wissenschaftliche Forschungsanwendungen

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Anti-viral Activity: This compound has been studied for its anti-viral activity, particularly against the white spot syndrome virus (WSSV) in freshwater crabs . The synthetic compound was found to have significant anti-viral activity, with treated crabs showing a 100% survival rate .

Antimicrobial Potential: Imidazole derivatives, such as this compound, have been reported to show various biological activities including antimicrobial potential . However, specific studies on this compound’s antimicrobial activity are not readily available.

Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate

Synthetic Intermediate: This compound is a useful synthetic intermediate, often used in the synthesis of other complex compounds . However, specific examples of its use in this context are not readily available.

Antioxidant Potential: Imidazole derivatives, including this compound, have been studied for their antioxidant potential . For instance, certain derivatives have shown good scavenging potential compared to ascorbic acid .

Broad Biological Activities: Imidazole derivatives, including this compound, are known for their broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for “Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is not detailed in the search results, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Eigenschaften

IUPAC Name |

methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFDQXCQBZEOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)